An In-depth Technical Guide to 1-(tert-Butoxy)-4-nitrobenzene
An In-depth Technical Guide to 1-(tert-Butoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(tert-Butoxy)-4-nitrobenzene, focusing on its chemical and physical properties, a detailed experimental protocol for its synthesis, and essential safety information. This document is intended to serve as a valuable resource for professionals in research and development.
Core Properties and Identification
1-(tert-Butoxy)-4-nitrobenzene, identified by the CAS number 2109-72-0 , is an aromatic ether derivative. Its structure features a nitro group and a tert-butoxy group attached to a benzene ring.[1][2][3]
Quantitative Data Summary
The key physical and chemical properties of 1-(tert-Butoxy)-4-nitrobenzene are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 2109-72-0 | [1][3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [2][3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Appearance | Not available | |
| Solubility | Not available |
Synthesis of 1-(tert-Butoxy)-4-nitrobenzene
A common and effective method for the synthesis of 1-(tert-Butoxy)-4-nitrobenzene is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) reacts with a tert-butyl halide.
Experimental Protocol: Williamson Ether Synthesis
This section details a representative experimental protocol for the synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
Materials:
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4-Nitrophenol
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Sodium hydroxide (NaOH)
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tert-Butyl bromide
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Dimethylformamide (DMF) as solvent
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in anhydrous DMF.
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Add sodium hydroxide pellets portion-wise to the stirred solution at room temperature. The reaction is exothermic. The color of the solution will change as the sodium 4-nitrophenoxide is formed.
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Nucleophilic Substitution: To the resulting solution of sodium 4-nitrophenoxide, add tert-butyl bromide dropwise at room temperature.
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Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 1-(tert-Butoxy)-4-nitrobenzene.
Safety Information
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Fire and Explosion Hazards: The compound may be combustible. Keep away from heat, sparks, and open flames.
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Toxicology: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Handle with care to avoid exposure.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the Williamson ether synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
Caption: Workflow for the Williamson ether synthesis of 1-(tert-Butoxy)-4-nitrobenzene.
